molecular formula C18H10ClFN4O4S B3491376 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE

3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B3491376
M. Wt: 432.8 g/mol
InChI Key: FHPPKVIJCWJOKU-UHFFFAOYSA-N
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Description

3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Chlorine, fluorine, methyl, nitro, and benzothiazolyl groups are introduced through various substitution reactions.

    Final Coupling: The final step often involves coupling the oxazole ring with the benzothiazolyl group under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazolyl moiety.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Halogen atoms (chlorine and fluorine) can be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor activity.

    Pathways Involved: Could include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-Nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

The unique combination of substituents in 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE may confer distinct biological activities or chemical properties compared to its analogs.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN4O4S/c1-8-14(16(23-28-8)15-10(19)3-2-4-11(15)20)17(25)22-18-21-12-6-5-9(24(26)27)7-13(12)29-18/h2-7H,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPPKVIJCWJOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE

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